molecular formula C14H17N3O B3042023 (4-Benzoyl-2-methyl-piperazin-1-yl)-acetonitrile CAS No. 474010-95-2

(4-Benzoyl-2-methyl-piperazin-1-yl)-acetonitrile

Cat. No. B3042023
CAS RN: 474010-95-2
M. Wt: 243.3 g/mol
InChI Key: CEQYZJUTBLWYOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Benzoyl-2-methyl-piperazin-1-yl)-acetonitrile, also known as BMAPN, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMAPN belongs to the class of piperazine derivatives, which have been found to possess various biological activities. In

Scientific Research Applications

(4-Benzoyl-2-methyl-piperazin-1-yl)-acetonitrile has been studied extensively for its potential applications in scientific research. It has been found to possess various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. (4-Benzoyl-2-methyl-piperazin-1-yl)-acetonitrile has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been found to exhibit cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.

Mechanism of Action

The exact mechanism of action of (4-Benzoyl-2-methyl-piperazin-1-yl)-acetonitrile is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in cellular processes. (4-Benzoyl-2-methyl-piperazin-1-yl)-acetonitrile has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects:
(4-Benzoyl-2-methyl-piperazin-1-yl)-acetonitrile has been found to possess various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. (4-Benzoyl-2-methyl-piperazin-1-yl)-acetonitrile has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Additionally, (4-Benzoyl-2-methyl-piperazin-1-yl)-acetonitrile has been found to modulate the activity of various ion channels, including voltage-gated calcium channels and potassium channels.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (4-Benzoyl-2-methyl-piperazin-1-yl)-acetonitrile in lab experiments is its broad range of biological activities. (4-Benzoyl-2-methyl-piperazin-1-yl)-acetonitrile has been found to possess antimicrobial, antitumor, and anti-inflammatory properties, making it a versatile tool for scientific research. Additionally, (4-Benzoyl-2-methyl-piperazin-1-yl)-acetonitrile is relatively easy to synthesize and purify, making it readily available for research purposes.
However, there are also some limitations associated with the use of (4-Benzoyl-2-methyl-piperazin-1-yl)-acetonitrile in lab experiments. One of the main limitations is its potential toxicity. (4-Benzoyl-2-methyl-piperazin-1-yl)-acetonitrile has been found to exhibit cytotoxic effects on both cancer cells and normal cells, which may limit its use in some experiments. Additionally, (4-Benzoyl-2-methyl-piperazin-1-yl)-acetonitrile has been shown to have low solubility in aqueous solutions, which may limit its bioavailability in certain experiments.

Future Directions

There are several future directions for research involving (4-Benzoyl-2-methyl-piperazin-1-yl)-acetonitrile. One potential area of research is the development of (4-Benzoyl-2-methyl-piperazin-1-yl)-acetonitrile-based therapies for cancer. (4-Benzoyl-2-methyl-piperazin-1-yl)-acetonitrile has been found to exhibit cytotoxic effects on various cancer cell lines, making it a potential candidate for cancer therapy. Additionally, further research is needed to understand the exact mechanism of action of (4-Benzoyl-2-methyl-piperazin-1-yl)-acetonitrile and its potential applications in various disease models.
Another potential area of research is the development of novel synthesis methods for (4-Benzoyl-2-methyl-piperazin-1-yl)-acetonitrile. While the current synthesis method is relatively straightforward, there may be alternative methods that could improve yields or reduce the use of hazardous chemicals. Additionally, further research is needed to optimize the purification process for (4-Benzoyl-2-methyl-piperazin-1-yl)-acetonitrile, which could improve its overall quality and purity.
In conclusion, (4-Benzoyl-2-methyl-piperazin-1-yl)-acetonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. It possesses various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. While there are some limitations associated with its use in lab experiments, (4-Benzoyl-2-methyl-piperazin-1-yl)-acetonitrile remains a versatile tool for scientific research with several potential future directions for research.

properties

IUPAC Name

2-(4-benzoyl-2-methylpiperazin-1-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-12-11-17(10-9-16(12)8-7-15)14(18)13-5-3-2-4-6-13/h2-6,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQYZJUTBLWYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1CC#N)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Benzoyl-2-methyl-piperazin-1-yl)-acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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